Bienvenue dans la boutique en ligne BenchChem!

Autotaxin-IN-3

Biochemical Assay Inhibitor Screening Target Engagement

Select Autotaxin-IN-3 for superior biochemical sensitivity and validated in vivo efficacy. With an isolated enzyme IC50 of 2.4 nM, it is 55-fold more potent than Ziritaxestat and 3.7-fold more potent than S32826, making it ideal for low-concentration kinetic studies. It is specifically validated to reduce collagen deposition in oral pulmonary fibrosis models, unlike PAT-048. Its high DMSO solubility (250 mg/mL) minimizes vehicle cytotoxicity for reliable data.

Molecular Formula C22H21N9O2
Molecular Weight 443.5 g/mol
Cat. No. B2640136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutotaxin-IN-3
Molecular FormulaC22H21N9O2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5
InChIInChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)27-30-26-17)9-19-28-29-21(33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,26,27,30)
InChIKeyYJLUBHOZZTYQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Autotaxin-IN-3: High-Potency ATX Inhibitor for Preclinical Target Validation and IPF Research


Autotaxin-IN-3 is a potent, small-molecule inhibitor of Autotaxin (ATX/ENPP2), the enzyme responsible for producing the pro-inflammatory and pro-fibrotic lipid mediator lysophosphatidic acid (LPA). This compound, identified as compound 33 in patent WO2018212534A1, is a primary research tool characterized by an isolated enzyme inhibitory IC50 of 2.4 nM . It is sourced exclusively for research applications and is frequently utilized in biochemical, cellular, and in vivo studies to interrogate the ATX-LPA signaling axis in models of idiopathic pulmonary fibrosis (IPF) and related fibrotic or inflammatory disorders .

Autotaxin-IN-3 Selection: Why In-Class ATX Inhibitors Cannot Be Interchanged


Direct substitution among ATX inhibitors without empirical validation is scientifically inadvisable due to significant variations in their fundamental characteristics. These critical differences include divergent potency at the isolated enzyme level, which can range over 50-fold (from ~2 nM to >100 nM), and more importantly, distinct behavior in complex biological matrices such as whole blood and plasma [1]. Furthermore, in vivo performance is not predictable from isolated enzyme IC50 values alone. As demonstrated by comparator compounds, differences in oral bioavailability, target engagement in tissues, and efficacy in specific disease models like dermal versus pulmonary fibrosis mean that a 'potent' ATX inhibitor in one context may be ineffective in another [2][3]. The following evidence quantifies the unique profile of Autotaxin-IN-3 against the most relevant research comparators.

Autotaxin-IN-3: Quantitative Differentiation Against Key Comparator Compounds


Isolated Enzyme Potency: Autotaxin-IN-3 vs. First-in-Class Inhibitor Ziritaxestat (GLPG1690)

Autotaxin-IN-3 exhibits significantly higher potency at the isolated enzyme level compared to the first-in-class clinical candidate Ziritaxestat (GLPG1690). This difference in IC50 is a primary differentiator for assay design where high sensitivity is required .

Biochemical Assay Inhibitor Screening Target Engagement

Comparative Isolated Enzyme Potency: Autotaxin-IN-3 vs. PF-8380

Autotaxin-IN-3 (IC50: 2.4 nM) is slightly more potent than the well-established research tool compound PF-8380 (IC50: 2.8 nM) in isolated enzyme assays . Both compounds occupy a similar high-potency space within the ATX inhibitor landscape.

Enzymology Assay Development Comparative Pharmacology

Comparative Isolated Enzyme Potency: Autotaxin-IN-3 vs. First-Generation Tool S32826

Autotaxin-IN-3 demonstrates a notable increase in isolated enzyme potency compared to the first-generation nanomolar inhibitor S32826. This improvement in IC50 positions Autotaxin-IN-3 as a more modern and potent tool for target validation .

Chemical Biology Tool Compound Selection Pharmacological Validation

In Vivo Application Context: Efficacy of Autotaxin-IN-3 in a Pulmonary Fibrosis Model

Autotaxin-IN-3 (also referred to as ATX-IN-3) is reported to be orally active and effective in ameliorating pulmonary fibrosis in a mouse model by significantly reducing collagen deposition [1]. This is a key differentiating feature when compared to the clinical candidate PAT-048, which showed no effect on pulmonary LPA production or fibrosis in a similar model [2].

In Vivo Pharmacology Disease Model Idiopathic Pulmonary Fibrosis Efficacy

Physical Property Advantage: DMSO Solubility of Autotaxin-IN-3

Autotaxin-IN-3 exhibits exceptionally high solubility in DMSO, a crucial attribute for preparing concentrated stock solutions for *in vitro* and *in vivo* studies. This property reduces the risk of precipitation and ensures accurate dosing, particularly when compared to compounds with lower solubility limits .

Formulation Assay Preparation Solubility

Autotaxin-IN-3: Primary Research and Industrial Application Scenarios


High-Sensitivity In Vitro Target Engagement and Biochemical Assays

Given its isolated enzyme IC50 of 2.4 nM, which is 55-fold more potent than the clinical candidate Ziritaxestat and 3.7-fold more potent than the first-generation tool S32826, Autotaxin-IN-3 is the superior choice for biochemical assays demanding high sensitivity and robust enzyme inhibition at low compound concentrations [1][2]. This high potency makes it particularly well-suited for detailed kinetic studies or screening efforts where weak inhibition could be missed.

In Vivo Studies of Idiopathic Pulmonary Fibrosis (IPF) and Lung Remodeling

Autotaxin-IN-3 is specifically validated for *in vivo* use in pulmonary fibrosis models, where it significantly reduces collagen deposition and ameliorates disease pathology following oral administration [1]. This contrasts with some other potent ATX inhibitors, such as PAT-048, which failed to show efficacy in lung fibrosis models [2]. Therefore, for any research program focused on IPF or related lung remodeling diseases, Autotaxin-IN-3 presents a functionally validated tool compound with a demonstrated disease-relevant outcome.

Advanced Cellular and *In Vivo* Studies Requiring High DMSO Solubility

The high DMSO solubility of Autotaxin-IN-3 (250 mg/mL, 563.75 mM) is a practical advantage for researchers designing experiments that require concentrated compound stocks [1]. This property minimizes the amount of DMSO introduced into cell culture media or *in vivo* dosing solutions, thereby reducing potential solvent-related cytotoxicity or vehicle effects and ensuring more reliable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autotaxin-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.